molecular formula C20H30N2O B4581167 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole

3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole

Cat. No. B4581167
M. Wt: 314.5 g/mol
InChI Key: VLGYXZPBAUPVHV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Oxadiazoles, including compounds similar to 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole, are typically synthesized through the cyclization of diacylhydrazines or the reaction of carboxylic acid esters with arylamidoximes. These reactions can be enhanced by catalysts like potassium carbonate and facilitated under solvent-free conditions to improve yields and reduce reaction times (Barros et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including our compound of interest, is confirmed using techniques such as FT-IR and NMR spectroscopy. These methods verify the presence of the oxadiazole ring and the substituent groups attached to it. Single crystal X-ray diffraction analysis can provide detailed insights into the molecular geometry (Ahmed et al., 2017).

Chemical Reactions and Properties

Oxadiazoles participate in various chemical reactions due to their reactive sites. They can undergo electrophilic substitution at the phenyl rings and nucleophilic attacks at the oxadiazole moiety. Their reactivity is influenced by the electronic properties of substituent groups, which can be analyzed through quantum chemical studies to predict reactive sites and reaction pathways (Ahmed et al., 2017).

Physical Properties Analysis

The physical properties of oxadiazoles, such as melting points and solubility, are influenced by the nature and position of substituents on the oxadiazole ring and the phenyl groups. For example, bent-shaped oxadiazole-based compounds exhibit unique liquid crystalline properties, which are dependent on their molecular structure and substituents (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties of oxadiazoles, including their stability, reactivity, and biological activity, are closely related to their electronic structure. Quantum chemical studies, such as frontier molecular orbitals (FMOs) analysis and molecular electrostatic potential (MEP) analysis, provide valuable insights into these aspects. Such studies help in understanding the kinetic stability and potential biological activities of oxadiazoles (Ahmed et al., 2017).

Scientific Research Applications

OLED Applications

  • Oxadiazoles, including compounds similar to 3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole, are used in organic light-emitting diodes (OLEDs). Research has shown that derivatives of 1,3,4-oxadiazole exhibit thermally activated delayed fluorescence (TADF), which is beneficial in OLED applications. Specifically, 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives have been found to yield high external quantum efficiency (EQE) values in OLEDs, demonstrating their potential for high-performance lighting and display technologies (Cooper et al., 2022).

Medicinal Chemistry

  • In medicinal chemistry, 1,2,4- and 1,3,4-oxadiazoles are frequently used motifs in druglike molecules. These compounds often serve as bioisosteric replacements for ester and amide functionalities. A systematic comparison of these oxadiazoles reveals that the 1,3,4-oxadiazole isomer typically shows lower lipophilicity and differences in metabolic stability, hERG inhibition, and aqueous solubility, compared to its 1,2,4 isomer, suggesting distinct pharmacokinetic and pharmacodynamic properties (Boström et al., 2012).

Corrosion Inhibition

  • Certain 1,3,4-oxadiazole derivatives have been investigated as corrosion inhibitors for metals in acidic media. For example, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole has shown inhibitory action on the corrosion of mild steel in acidic environments, suggesting its potential application in industrial corrosion protection (Bentiss et al., 2004).

Synthetic Routes and Derivatives

  • The synthesis of 1,3,4-oxadiazole derivatives is a key area of research, providing insight into the development of new compounds with potential applications in various fields. A review of synthetic routes for 1,3,4-oxadiazoles highlights the importance of cyclodehydration and oxidative cyclization reactions for producing these compounds (Biointerface Research in Applied Chemistry, 2020).

Liquid Crystal Properties

  • Some 1,3,4-oxadiazole-based compounds, such as bent-shaped derivatives, have been studied for their liquid crystalline properties. These studies can lead to applications in advanced display technologies and materials science (Zhu et al., 2009).

Anticancer Potential

  • Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as potential anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines and have been linked to apoptosis induction. This suggests that 1,2,4-oxadiazoles could play a role in cancer therapy (Zhang et al., 2005).

properties

IUPAC Name

3-(4-heptylphenyl)-5-pentyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O/c1-3-5-7-8-10-11-17-13-15-18(16-14-17)20-21-19(23-22-20)12-9-6-4-2/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGYXZPBAUPVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C2=NOC(=N2)CCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Heptylphenyl)-5-pentyl-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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